molecular formula C14H13N3O4S B2645308 N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide CAS No. 896359-13-0

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B2645308
CAS No.: 896359-13-0
M. Wt: 319.34
InChI Key: YBWIBNLOUGYGFC-UHFFFAOYSA-N
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Description

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a 1,3,4-oxadiazole derivative characterized by a 5,6-dihydro-1,4-dioxin ring fused to the oxadiazole core and a 4-(methylsulfanyl)benzamide substituent.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-22-10-4-2-9(3-5-10)12(18)15-14-17-16-13(21-14)11-8-19-6-7-20-11/h2-5,8H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWIBNLOUGYGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the 1,4-dioxin ring: This can be achieved through the cyclization of appropriate diols or dihalides under acidic or basic conditions.

    Synthesis of the 1,3,4-oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the dioxin and oxadiazole rings: This can be done through nucleophilic substitution or other coupling reactions.

    Introduction of the benzamide moiety: This final step involves the reaction of the intermediate with 4-(methylsulfanyl)benzoic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the oxadiazole-linked aromatic systems and substituents on the benzamide ring. Key comparisons include:

Analogs with Sulfonamide Substituents (LMM5 and LMM11)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Comparison :

  • Substituent Differences : LMM5 and LMM11 feature bulkier sulfonamide groups (e.g., benzyl(methyl)sulfamoyl) compared to the methylsulfanyl group in the target compound. These substituents may enhance binding to thioredoxin reductase but reduce membrane permeability due to increased steric hindrance .
  • Biological Activity: Both LMM5 and LMM11 demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition.
Analogs with Halogenated and Alkoxy Benzamide Substituents (Compounds 6–8 and 18–21)
  • Compound 6 : Trifluoromethyl (CF₃) substituent
  • Compound 7 : Bromo (Br) substituent
  • Compound 8 : Isopropoxy (OCH(CH₃)₂) substituent
  • Compounds 18–21 : Variants with thiomethoxy (SCH₃), CF₃, isopropoxy, or Br groups

Comparison :

  • Synthetic Yields : Compounds 6–8 exhibited low to moderate yields (12–50%), while Compounds 18–21 showed higher purity (95–100% via HPLC). The target compound’s synthetic efficiency remains speculative but may benefit from optimized coupling protocols .
  • Biological Targets : Compounds 18–21 were designed for Ca²⁺/calmodulin inhibition. The methylsulfanyl group’s sulfur atom could facilitate hydrophobic interactions in enzyme binding, akin to thiomethoxy in Compound 18 .
Analogs with Modified Dioxin Moieties
  • Compound 20 : Features a 2,3-dihydrobenzo[b][1,4]dioxin ring (vs. 5,6-dihydro-1,4-dioxin in the target compound).
  • Compound : Incorporates a piperidinylsulfonyl group on benzamide.

Comparison :

  • Substituent Bulk : The piperidinylsulfonyl group in ’s compound introduces steric bulk, which might hinder binding in compact active sites. The methylsulfanyl group’s smaller size could be advantageous .

Structural and Pharmacokinetic Implications

Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Steric Bulk Potential Bioactivity
Target Compound Methylsulfanyl (SCH₃) Moderate (-I, +M) Low Enzyme inhibition, antimicrobial
LMM5 Benzyl(methyl)sulfamoyl Strong (-I) High Antifungal (thioredoxin)
Compound 6 (CF₃) Trifluoromethyl Strong (-I) Moderate Calmodulin inhibition
Compound 18 (SCH₃) Thiomethoxy Moderate (-I, +M) Low Enzyme inhibition
Compound Piperidinylsulfonyl Strong (-I) High Undisclosed (likely enzyme)

Biological Activity

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , which are known for their diverse biological activities. The presence of the methylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₃N₃O₄S
Molecular Weight305.33 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole structure often exhibit significant antimicrobial properties. The mechanism of action is typically linked to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparative Analysis of Antimicrobial Activity

Compound NameBiological ActivityUnique Features
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamideModerate antimicrobialContains thiadiazole instead of oxadiazole
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amineLimited antimicrobialSimpler structure

The unique combination of the oxadiazole and dioxin rings in this compound contributes to its enhanced stability and broader spectrum of activity compared to similar compounds .

Cytotoxicity Studies

Cytotoxicity studies have shown that derivatives of oxadiazoles can exhibit varying degrees of toxicity against cancer cell lines. For instance:

  • L929 Cells : Compound testing revealed significant cytotoxic effects at concentrations above 100 µM.

The results indicated that modifications in the chemical structure could lead to increased or decreased cell viability depending on the specific substituents present .

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

  • Antimicrobial Mechanism : Likely involves disruption of cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Mechanism : Potentially induces apoptosis or inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression .

Study 1: Anticancer Activity Assessment

A recent study screened a library of compounds for anticancer activity using multicellular spheroids as models. This compound was identified as one of the promising candidates due to its ability to significantly reduce tumor viability at low concentrations .

Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In another investigation focused on antimicrobial properties against Mycobacterium tuberculosis, derivatives similar to N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol] showed high levels of inhibition (>90%) against both standard and drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide?

  • Methodology :

  • Step 1 : Esterification of substituted benzoic acids (e.g., 4-(methylsulfanyl)benzoic acid) using methanol and sulfuric acid to form methyl esters.
  • Step 2 : Hydrazination of esters with hydrazine hydrate to produce hydrazides.
  • Step 3 : Cyclization of hydrazides with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole ring.
  • Step 4 : Coupling the oxadiazole intermediate with 5,6-dihydro-1,4-dioxin-2-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous THF .
    • Critical Parameters : Reaction temperature (0–5°C for cyclization), solvent purity (dry THF), and stoichiometric control for coupling efficiency.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for benzamide), oxadiazole NH (δ 10–12 ppm, if present), and dihydrodioxin protons (δ 4.2–4.5 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (650–700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole and dioxin moieties .

Q. How can preliminary biological screening (e.g., antimicrobial activity) be designed for this compound?

  • Methodology :

  • Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Prepare serial dilutions (1–100 µg/mL) in DMSO and measure inhibition zones.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and energy barriers for cyclization and coupling steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • In Silico Screening : Predict biological targets (e.g., enzyme binding pockets) using docking software (AutoDock Vina) .

Q. What experimental design strategies (DoE) are effective for optimizing reaction yields?

  • Methodology :

  • Factorial Design : Vary parameters like temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃) in a 2³ factorial matrix.
  • Response Surface Methodology (RSM) : Identify optimal conditions using Central Composite Design (CCD).
  • Statistical Validation : Perform ANOVA to assess parameter significance (p < 0.05) and model adequacy (R² > 0.9) .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Reproducibility Checks : Repeat assays in triplicate under controlled conditions (pH, temperature).
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines).
  • Mechanistic Studies : Use fluorescence quenching or SPR to validate target engagement and rule off-target effects .

Q. What advanced characterization techniques address stability challenges in this compound?

  • Methodology :

  • HPLC-PDA : Monitor degradation products under stress conditions (heat, light, pH extremes).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks affecting solubility.
  • TGA/DSC : Measure thermal decomposition profiles to guide storage conditions .

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